molecular formula C13H20O2 B14349717 4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one CAS No. 91296-06-9

4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

Cat. No.: B14349717
CAS No.: 91296-06-9
M. Wt: 208.30 g/mol
InChI Key: LLJTWTSGKUDVLY-UHFFFAOYSA-N
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Description

4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is a complex organic compound with a unique structure that includes a methoxyethyl group and a hexahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves the reaction of alcohols with nitriles in the presence of toluene and sulfuric acid at temperatures ranging from 60 to 70°C . This method allows for the formation of the desired compound through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Properties

CAS No.

91296-06-9

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4a-(2-methoxyethyl)-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C13H20O2/c1-15-9-8-13-6-3-2-4-11(13)10-12(14)5-7-13/h10H,2-9H2,1H3

InChI Key

LLJTWTSGKUDVLY-UHFFFAOYSA-N

Canonical SMILES

COCCC12CCCCC1=CC(=O)CC2

Origin of Product

United States

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